molecular formula C15H10N2O3 B1621142 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 842973-99-3

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1621142
M. Wt: 266.25 g/mol
InChI Key: OGEDPIADNVZOBM-UHFFFAOYSA-N
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Description

The compound “2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H10N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[1,3]dioxol-5-yl group attached to an imidazo[1,2-a]pyridine ring, with a carbaldehyde functional group at the 3-position . The InChI code for this compound is 1S/C14H9ClN2O2/c15-10-2-4-14-16-11 (7-17 (14)6-10)9-1-3-12-13 (5-9)19-8-18-12/h1-7H,8H2 .

Scientific Research Applications

Synthesis and Catalysis

Research into the synthesis of complex heterocyclic compounds, such as imidazo[1,2-a]pyridines, highlights the versatility and potential of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde in scientific applications. The use of heterogeneous nanocatalysts and water-mediated hydroamination processes for synthesizing imidazo[1,2-a]pyridines demonstrates innovative approaches to enhancing reaction efficiency and yields. These methods are pivotal in organic chemistry for creating novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Maleki, 2014), (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Material Science and Molecular Architecture

The research also extends to the synthesis of imidazo[1,5-a]pyridine derivatives, illustrating the compound's role in developing new materials and molecular architectures. For instance, the formation of a cadmium chloride complex with a novel imidazo[1,5-a]pyridine derivative showcases its application in creating new coordination compounds with potential uses in catalysis, material science, and as sensors (Hakimi, Mardani, Moeini, Mohr, Schuh, Vahedi, 2012).

Environmental and Sustainable Chemistry

The development of environmentally benign synthesis processes for imidazo[1,2-a]pyridines, such as solvent-free synthesis under microwave irradiation, reflects the growing importance of green chemistry principles in research. These methods aim to reduce the environmental impact of chemical synthesis by minimizing hazardous reagents and promoting energy efficiency, thereby contributing to the sustainability of chemical research (Barnali Maiti, K. Chanda, M. Selvaraju, C. Tseng, Chung‐Ming Sun, 2013).

Photophysical and Sensor Applications

Further investigations into the photophysical properties of imidazo[1,5-a]pyridine-based fluorophores emphasize the potential of 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde in developing emissive materials. These materials can be applied in optoelectronics, sensors, and chemical biology, highlighting the compound's versatility beyond pharmaceutical applications. The study of their interaction with artificial membrane models provides insights into cellular health monitoring and biochemical pathway exploration (Renno, Cardano, Volpi, Barolo, Viscardi, Fin, 2022).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential biological activities. Imidazole derivatives are known for their broad range of biological activities and are an important synthon in the development of new drugs . Therefore, this compound could potentially have applications in pharmaceutical research and development.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-8-11-15(16-14-3-1-2-6-17(11)14)10-4-5-12-13(7-10)20-9-19-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEDPIADNVZOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360271
Record name 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

842973-99-3
Record name 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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